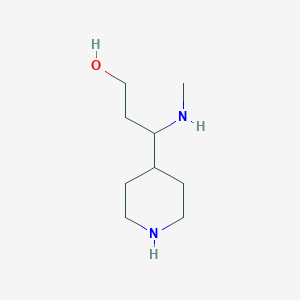
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol is a chemical compound that features a piperidine ring substituted with a methylamino group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination or other suitable methods.
Attachment of the Propanol Chain: The propanol chain is attached through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone back to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring or the propanol chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action for compounds like 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-3-(piperidin-4-yl)propan-2-ol: Similar structure with a different position of the hydroxyl group.
3-(Methylamino)-3-(piperidin-4-yl)butan-1-ol: Similar structure with a longer carbon chain.
Uniqueness
The uniqueness of 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol lies in its specific substitution pattern and functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(methylamino)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-10-9(4-7-12)8-2-5-11-6-3-8/h8-12H,2-7H2,1H3 |
InChI Key |
COZWDHLMFSMWKL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















